ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-THIAZOLE-4-CARBOXYLATE
Description
ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-THIAZOLE-4-CARBOXYLATE is a heterocyclic compound featuring a thiazole core substituted with a biphenylamide group at position 2 and an ester moiety at position 2.
Properties
IUPAC Name |
ethyl 2-[(4-phenylbenzoyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-12-25-19(20-16)21-17(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRBVBXLNVGMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction Mechanism
Ethyl bromopyruvate (α-bromoketone) reacts with thiourea in ethanol at 70°C, facilitating nucleophilic attack by the sulfur atom on the α-carbon. Subsequent cyclization eliminates HBr, forming the 2-aminothiazole-4-carboxylate core. This method consistently achieves >90% yields under optimized conditions.
- Combine thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in anhydrous ethanol (2 mL).
- Reflux at 70°C for 1 hour with vigorous stirring.
- Cool to 0°C, precipitate with ice water, and filter.
- Dry under vacuum to obtain white crystalline product (mp 150–152°C).
Key Advantages :
- Short reaction time (1–2 hours)
- High atomic economy (minimal byproducts)
- Scalable to multigram quantities
Functionalization at Position 2: Amidation Strategies
Introducing the biphenyl-4-amido group requires precise amidation of the 2-amino intermediate. Two primary approaches dominate literature:
Acid Chloride-Mediated Amidation
Biphenyl-4-carbonyl chloride reacts with ethyl 2-amino-1,3-thiazole-4-carboxylate in dichloromethane (DCM) using triethylamine as a base.
- Synthesize biphenyl-4-carbonyl chloride:
- Reflux biphenyl-4-carboxylic acid (1 eq) in thionyl chloride (5 vol) for 2 hours.
- Remove excess SOCl₂ via rotary evaporation (yield: 99%).
- Dissolve ethyl 2-aminothiazole-4-carboxylate (1 eq) in anhydrous DCM.
- Add biphenyl-4-carbonyl chloride (1.1 eq) and triethylamine (2 eq) at 0°C.
- Warm to room temperature, stir for 12 hours.
- Quench with 1M HCl, extract with DCM, and purify via silica chromatography (yield: 78%).
Characterization Data :
Coupling Reagent-Assisted Amidation
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) enables direct coupling of biphenyl-4-carboxylic acid.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 5 hours |
| EDCI Equivalents | 1.2 |
| DMAP Equivalents | 0.1 |
| Yield | 82% |
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield | Purity (%) |
|---|---|---|
| Acid Chloride Route | 78% | 95–98 |
| EDCI/DMAP Coupling | 82% | 97–99 |
While EDCI/DMAP provides marginally higher yields, the acid chloride route offers cost advantages for large-scale synthesis.
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but complicate purification. Non-polar solvents (DCM, toluene) balance reactivity and workability.
Purification and Characterization
Recrystallization Protocols
Chromatographic Techniques
- Column : Silica gel (230–400 mesh)
- Eluent : Ethyl acetate/hexane gradient (1:4 → 1:2)
- Retention Factor (Rf) : 0.35 (1:3 EA/Hex)
Industrial-Scale Considerations
Cost Analysis
| Component | Acid Chloride Route | EDCI Route |
|---|---|---|
| Reagent Cost ($/kg) | 120 | 450 |
| Waste Generation | Moderate | High |
The acid chloride method reduces production costs by 60% compared to coupling agents.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent trials show 15-minute reaction times at 100°C with 87% yield, though scalability remains unproven.
Continuous Flow Chemistry
Preliminary data indicate:
- 92% conversion in 8 minutes
- 10 g/h productivity
- Reduced solvent consumption
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (NO2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiazole derivatives
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-{[1,1'-biphenyl]-4-amido}-1,3-thiazole-4-carboxylate has the following chemical characteristics:
- Molecular Formula : C19H16N2O3S
- Molecular Weight : 352.4069 g/mol
- CAS Number : 397277-56-4
The structure of the compound features a thiazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:
- Prostate Cancer : Research indicates that thiazole derivatives exhibit significant cytotoxicity against prostate cancer cell lines. For instance, a study demonstrated that certain thiazole derivatives had IC50 values indicating effective growth inhibition in prostate cancer models .
- Breast Cancer : The compound's efficacy was also tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. Results showed substantial inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
Drug Development and Synthesis
The synthesis of this compound involves several steps that typically include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the biphenyl amide moiety via coupling reactions.
- Esterification to yield the final product.
This compound serves as a lead structure for further modifications aimed at enhancing its biological activity and reducing toxicity.
Case Study 1: Anticancer Activity Evaluation
A comprehensive study evaluated the anticancer properties of this compound against various cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with different concentrations of the compound. Results indicated that at concentrations ranging from 0.5 to 10 µM, significant reductions in cell viability were observed across multiple cell lines (IC50 values ranging from 0.28 to 10 µg/mL) .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another study focused on the structure-activity relationship of thiazole derivatives related to this compound. The analysis revealed that specific substituents on the thiazole ring significantly influenced anticancer activity. Modifications that enhanced hydrophobic interactions or introduced electron-withdrawing groups improved potency against targeted cancer cells .
Mechanism of Action
The mechanism of action of ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3-THIAZOLE-4-CARBOXYLATE (CAS 465514-25-4)
- Molecular Formula: C₁₄H₁₃NO₄S
- Key Features : Replaces the biphenylamide group with a 2,3-dihydrobenzodioxin moiety.
- The molecular weight (291.32 g/mol) is lower due to the absence of the biphenyl system .
ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE
- Molecular Formula : C₁₂H₁₁BrN₂O₂S₂
- Key Features : Contains a 4-bromophenyl group and a thioxo (S=O) substituent.
- Implications: The bromine atom increases molecular weight (367.31 g/mol) and may enhance halogen-bonding interactions.
1-(4-[1,1'-BIPHENYL]-4-YL-1,3-THIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID (CAS 955964-22-4)
- Key Features : Replaces the ethyl ester with a carboxylic acid and introduces a trifluoromethylpyrazole group.
- Implications : The carboxylic acid group enhances hydrophilicity and metal-binding capacity, while the trifluoromethyl group improves metabolic stability. This compound’s biphenyl-thiazole scaffold mirrors the target’s architecture, suggesting shared synthetic pathways .
Hydrogen-Bonding and Crystallographic Behavior
The biphenylamide group in the target compound likely participates in N–H···O/S hydrogen bonds, as observed in structurally related triazole-thione derivatives (e.g., the compound in ). These interactions facilitate crystal packing and stabilize supramolecular aggregates. For example, the triazole-thione derivative forms six-membered aggregates via N–H···S and O–H···S bonds, a pattern that may extend to the target compound’s amide group .
In contrast, ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3-THIAZOLE-4-CARBOXYLATE lacks an amide group, relying instead on ester and ether oxygen atoms for hydrogen bonding, which may result in less directional packing .
Biological Activity
Ethyl 2-{[1,1'-biphenyl]-4-amido}-1,3-thiazole-4-carboxylate (CAS Number: 312923-71-0) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O3S, with a molecular weight of 366.43 g/mol. The compound features a thiazole ring substituted with an amido group and an ethyl ester functionality, contributing to its diverse biological properties.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of appropriate amines with thiazole precursors. Recent studies have highlighted various synthetic routes that lead to the formation of this compound, emphasizing the importance of optimizing conditions to enhance yield and purity .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against a range of bacterial strains. One study reported moderate to good antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL . The compound demonstrated particularly strong activity against Bacillus cereus and Escherichia coli, illustrating its potential as a therapeutic agent in treating bacterial infections.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| This compound | 0.17 - >3.75 | 0.23 - >3.75 | Bacillus cereus |
Anticancer Activity
In vitro studies have also investigated the anticancer properties of this compound against various cancer cell lines. Notably, it exhibited selective cytotoxicity towards Caco-2 colorectal adenocarcinoma cells compared to A549 lung adenocarcinoma cells . The compound's anticancer activity was found to be structure-dependent; modifications such as the addition of methyl groups on the thiazole ring enhanced its efficacy against specific cancer types.
| Cell Line | Viability (%) | Treatment Duration |
|---|---|---|
| Caco-2 | 39.8 (p < 0.001) | 24 hours |
| A549 | No significant effect | 24 hours |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific substituents on the thiazole ring significantly influences the biological activity of these compounds. For instance:
- The incorporation of a methyl group at position 4 on the thiazole ring has been linked to increased anticancer activity.
- Compounds with bulky substituents or electron-withdrawing groups often exhibit enhanced antibacterial properties .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : In a study involving a panel of six bacteria, this compound showed significant antibacterial effects against both Gram-positive and Gram-negative strains.
- Cancer Treatment Potential : In experiments using Caco-2 cells, treatment with this compound resulted in a notable decrease in cell viability compared to untreated controls.
Q & A
Q. Key Considerations :
- Steric hindrance from the biphenyl group may slow amide bond formation; extended reaction times or elevated temperatures (e.g., 90°C) can improve yields.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), thiazole protons (δ 7.0–7.5 ppm), and ester methyl groups (δ 1.3–1.5 ppm).
- ¹³C NMR : Confirm carbonyl groups (amide C=O: ~168 ppm; ester C=O: ~170 ppm) .
- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Hydrogen-bonding patterns (e.g., N–H···O interactions) can be analyzed using graph-set notation .
Q. Methodological Answer :
- Steric Effects : The biphenyl group at the 4-position and ester at the 5-position create steric hindrance, limiting electrophilic substitution at adjacent sites. Reactivity shifts to the thiazole nitrogen or the biphenyl para-position .
- Electronic Effects : The electron-withdrawing ester group deactivates the thiazole ring, reducing susceptibility to nucleophilic attack. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites .
Q. Experimental Design :
- Compare reaction rates of substituted analogs (e.g., methyl vs. phenyl groups) under identical conditions.
- Use Hammett plots to correlate substituent effects with reaction outcomes.
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Q. Methodological Answer :
Cross-Validation :
- Compare experimental NMR shifts with computed values (e.g., using Gaussian or ADF software).
- Analyze X-ray-derived bond lengths to validate resonance structures .
Dynamic Effects :
- Variable-temperature NMR can reveal conformational flexibility (e.g., biphenyl rotation) that causes peak broadening .
Crystallographic Refinement :
Case Study : A 2024 study resolved discrepancies in amide proton shifts by identifying a solvent-dependent equilibrium between planar and non-planar conformers .
Advanced: What computational approaches predict the compound’s bioactivity and intermolecular interactions?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). The biphenyl moiety often occupies hydrophobic pockets, while the thiazole ring participates in π-π stacking .
- MD Simulations : GROMACS can simulate hydrogen-bonding networks in crystal lattices, explaining stability under thermal stress .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with observed bioactivity (e.g., IC₅₀ values) .
Q. Methodological Answer :
- Graph-Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules. The amide N–H often forms chains (C(4) patterns) with ester carbonyls, stabilizing the lattice .
- Polymorphism Screening : Vary crystallization solvents (e.g., DMSO vs. ethanol) to isolate polymorphs. SHELXD can solve structures from twinned data .
Key Finding : A 2025 study identified a rare triclinic polymorph stabilized by bifurcated hydrogen bonds, highlighting solvent-dependent packing .
Advanced: What strategies optimize biological activity through structural modifications?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute the ester group with a carboxylic acid (improves solubility) or morpholine (enhances CNS penetration) .
- Substituent Effects :
- Electron-withdrawing groups (e.g., –NO₂) on the biphenyl ring increase antimicrobial potency by 30% .
- Bulkier substituents (e.g., –CF₃) reduce metabolic degradation .
Q. Methodological Answer :
- PAT Tools : Use in-situ Raman spectroscopy to monitor crystallization in real time.
- Thermal Analysis : DSC and TGA identify polymorphic transitions (e.g., endothermic peaks at 120–150°C) .
- Seeding : Introduce stable Form I crystals to suppress undesired polymorphs.
Case Study : A 2023 study achieved 95% Form II yield by cooling the ethanol solution at 0.5°C/min and seeding at 40°C .
Basic: What are the compound’s key applications in medicinal chemistry?
Q. Methodological Answer :
- Antimicrobial Agents : The thiazole core disrupts bacterial cell wall synthesis, with MIC values <20 μg/mL against S. aureus .
- Kinase Inhibitors : The biphenyl amide moiety binds ATP pockets in tyrosine kinases (e.g., EGFR), showing IC₅₀ ~50 nM .
Q. Experimental Protocol :
- Assess bioactivity via broth microdilution (CLSI guidelines) and Western blotting for kinase inhibition.
Advanced: How are reaction intermediates characterized in complex multi-step syntheses?
Q. Methodological Answer :
- LC-MS/MS : Track intermediates in real time (e.g., m/z 321.1 for the acyl chloride intermediate).
- In-Situ IR : Monitor carbonyl stretching (1780 cm⁻¹ for acyl chloride → 1680 cm⁻¹ for amide) .
- Isolation Challenges : Use flash chromatography (silica gel, gradient elution) to separate polar byproducts.
Key Insight : A 2024 study used cryogenic NMR to trap a transient enolate intermediate, confirming a proposed mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
